Thermal Decomposition Pathway Selectivity Compared to 1,2-Difluorodisilane
The 1,1-difluorodisilane isomer exhibits a thermal decomposition landscape predictably distinct from the 1,2-isomer. Critically, the pathway to SiH₃F + SiHF (hydrogen fluoride elimination) is open and energetically competitive for 1,1-difluorodisilane, whereas the 1,2-isomer uniquely avoids a high-energy SiF₂ extrusion channel [1]. This redirects the balance of reactive intermediates available for film growth.
| Evidence Dimension | Competing thermal decomposition reaction pathways |
|---|---|
| Target Compound Data | Three primary channels are 'very close in energy': (1) SiH₂F₂ + SiH₂, (2) SiHF₂SiH + H₂, and (3) SiH₃F + SiHF. The SiH₂ + SiF₂ channel is 'considerably higher'. |
| Comparator Or Baseline | 1,2-Difluorodisilane (SiH₂FSiH₂F): Primary channels are (1) SiH₂F₂ + SiH₂, (2) SiH₂FSiF + H₂, and (3) SiH₃F + SiHF, all with 'similar in energy' barriers. |
| Quantified Difference | The presence of a competitive SiH₃F + SiHF elimination channel is unique to the 1,1-isomer and absent for the 1,2-isomer, altering the ratio of mono-fluoro silylene (HSiF) to difluoro silylene (:SiF₂) in the gas phase. |
| Conditions | Ab initio calculations at MP4/6-31G*//HF/6-31G* level of theory, modeling unimolecular gas-phase thermal decomposition. |
Why This Matters
This is not a kinetic nuance but a fundamental difference in product speciation. For a CVD process engineer, selectivity dictates whether the film incorporates a steady-state population of HSiF versus :SiF₂, changing film fluorination stoichiometry—a direct consequence of choosing the 1,1- over the 1,2-isomer.
- [1] Ignacio, E. W.; Schlegel, H. B. Ab initio MO study of the thermal decomposition of fluorinated disilanes, Si2H6-nFn (n = 0, 1, 2). J. Phys. Chem. 1992, 96 (4), 1758-1764. View Source
